(Z)-quinoxalin-2-ylmethylidenehydrazine
Description
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(Z)-quinoxalin-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C9H8N4/c10-12-6-7-5-11-8-3-1-2-4-9(8)13-7/h1-6H,10H2/b12-6- |
InChI Key |
QJAPITNNBHKWAV-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N\N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NN |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
In a representative procedure, quinoxaline-2-carbaldehyde (1.0 mmol) is refluxed with hydrazine hydrate (1.2 mmol) in ethanol containing glacial acetic acid (5 mol%) for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically indicated by the disappearance of the aldehyde starting material. The product is isolated by filtration after cooling, yielding this compound as a pale-yellow solid in 68–75% yield. Spectral confirmation includes:
Base-Mediated Synthesis
Alternative protocols employ potassium carbonate (K₂CO₃) in acetonitrile under reflux. For instance, a mixture of quinoxaline-2-carbaldehyde and phenylhydrazine (1:1.1 molar ratio) in acetonitrile with K₂CO₃ (2.0 equiv) refluxed for 12 hours affords the target compound in 72% yield. This method circumvents the need for acidic conditions, reducing side reactions such as hydrolysis of sensitive functional groups.
Cyclization of N-Protected Precursors
Recent advances utilize cyclization strategies to construct the quinoxaline-hydrazine framework. A notable approach involves trifluoroacetic acid (TFA)-mediated cyclization of N-protected o-phenylenediamine derivatives.
TFA-Catalyzed Cyclization
N-Boc-protected o-phenylenediamine (1.0 mmol) is treated with glyoxylic acid (1.2 mmol) in dichloromethane (DCM) at room temperature, followed by the addition of TFA (10 mol%). The mixture is stirred for 24 hours, yielding this compound after column chromatography (silica gel, ethyl acetate/hexane). This method achieves 65% yield with excellent regioselectivity.
Alkylation of Hydrazone Intermediates
A two-step protocol involving hydrazone formation followed by alkylation has been reported for derivatives requiring functionalization at the hydrazine nitrogen.
Hydrazone Formation and Subsequent Alkylation
Quinoxaline-2-carbaldehyde (1.0 mmol) is condensed with methylhydrazine (1.1 mmol) in ethanol under reflux to form the hydrazone intermediate. Subsequent treatment with methyl iodide (1.5 mmol) in tetrahydrofuran (THF) containing cesium carbonate (Cs₂CO₃, 2.0 equiv) at 60°C for 4 hours yields the N-methylated product. While this method modifies the hydrazine moiety, it highlights the flexibility of the core synthesis for derivative preparation.
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate reaction kinetics. A mixture of quinoxaline-2-carbaldehyde and hydrazine hydrate in ethanol subjected to microwave radiation (150 W, 100°C) for 20 minutes achieves 85% yield, significantly reducing reaction time compared to conventional heating.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Catalyst | Time | Yield | Advantages |
|---|---|---|---|---|---|
| Acid-catalyzed condensation | Reflux in ethanol | Glacial acetic acid | 6–8 h | 68–75% | Simple setup, cost-effective |
| Base-mediated synthesis | Reflux in acetonitrile | K₂CO₃ | 12 h | 72% | Avoids acidic conditions |
| TFA cyclization | RT in DCM | Trifluoroacetic acid | 24 h | 65% | Mild conditions, high regioselectivity |
| Microwave-assisted | Microwave irradiation | None | 20 min | 85% | Rapid, high yield |
Characterization and Analytical Validation
The structural integrity of this compound is confirmed through multifaceted analytical techniques:
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar quinoxaline moiety with a dihedral angle of 6.22° between the hydrazine and aromatic systems, stabilizing the (Z)-configuration via intramolecular hydrogen bonding.
Challenges and Optimization Strategies
Scientific Research Applications
Quinoxaline derivatives, including (Z)-quinoxalin-2-ylmethylidenehydrazine, have demonstrated a wide range of biological activities:
- Antimicrobial Properties : Quinoxaline derivatives are known for their efficacy against various pathogens. They exhibit activity against bacteria, fungi, and viruses. For instance, certain quinoxaline compounds have shown effectiveness against the hepatitis C virus and other viral infections through mechanisms such as inhibition of viral replication .
- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. Studies have shown that compounds with a quinoxaline core can induce cytotoxic effects in various cancer cell lines. For example, hybridization of quinoxaline with other anticancer pharmacophores has yielded promising results against colorectal cancer .
- Anti-inflammatory Effects : Some quinoxaline derivatives have been studied for their anti-inflammatory properties, providing potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have severe side effects .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:
- Modification Potential : The introduction of various substituents on the quinoxaline ring can enhance its biological activity. For example, studies have shown that specific modifications can improve antiviral potency and selectivity against certain targets .
- Optimal Substituents : Research has identified that incorporating electron-withdrawing groups or specific functional groups can significantly affect the compound's efficacy. For instance, the presence of halogens or amide groups has been linked to increased antiviral activity .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
Case Studies and Research Findings
Several studies have documented the applications and efficacy of quinoxaline derivatives:
- A study on the synthesis of novel quinoxaline hybrids demonstrated significant anticancer activity against HCT-116 cells, showcasing the potential for developing new cancer therapeutics .
- Another investigation into the antiviral properties of quinoxaline derivatives revealed promising results against hepatitis C virus, emphasizing the importance of structural modifications for enhancing activity .
Mechanism of Action
The mechanism of action of (Z)-quinoxalin-2-ylmethylidenehydrazine involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as monoamine oxidase and tyrosinase, which are involved in neurotransmitter metabolism and melanin synthesis, respectively.
Receptors: It may interact with GABA receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Physicochemical Properties
- Solubility : Hydroxy and carboxyl groups (e.g., in ) improve aqueous solubility (>5 mg/mL), whereas halogenated or nitro-substituted analogues are lipophilic (logP: 2.5–3.5) .
- Stability : The (Z)-configuration confers greater thermal stability (decomposition >200°C) compared to (E)-isomers, which degrade at lower temperatures .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-quinoxalin-2-ylmethylidenehydrazine?
Answer: The synthesis typically involves condensation of quinoxalin-2-carbaldehyde with hydrazine derivatives under reflux conditions. Key steps include:
- Reagent selection: Use ethanol as a solvent and glacial acetic acid as a catalyst to promote hydrazone formation .
- Reaction monitoring: Track progress via TLC (e.g., 8-hour reflux for hydrazine derivatives) .
- Purification: Isolate the product via vacuum filtration, followed by recrystallization from ethanol or chromatography for high purity .
Critical parameters include temperature control (~95°C) and inert atmospheres to minimize side reactions .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
- IR spectroscopy: Identify characteristic N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- 1H/13C NMR: Confirm stereochemistry (Z-configuration) via coupling constants and chemical shifts of the hydrazone proton (δ 8–9 ppm) .
- Mass spectrometry (MS): Verify molecular weight (e.g., 232.24 g/mol via ESI-MS) and fragmentation patterns .
- X-ray crystallography: Resolve ambiguity in Z/E configuration using single-crystal diffraction (if available) .
Advanced Research Questions
Q. How does the hydrazine group in this compound participate in transition metal-free arylation reactions?
Answer: The hydrazine moiety acts as an aryl donor in iodosobenzene-promoted oxidative 3-arylation of quinoxalin-2(H)-ones. Mechanism highlights:
- Oxidative coupling: Arylhydrazines generate aryl radicals under air, which attack the quinoxaline core at the C3 position .
- Functional group tolerance: Base-sensitive groups (e.g., allyl, benzyl) remain intact under mild conditions (room temperature, 24-hour reaction) .
- Yield optimization: Moderate to good yields (50–75%) are achieved using electron-rich arylhydrazines .
Q. How can researchers resolve spectral data discrepancies in structural elucidation?
Answer:
- Comparative analysis: Cross-reference experimental IR/NMR data with computational predictions (e.g., DFT calculations) .
- Crystallographic validation: For ambiguous NOE or coupling constants, use X-ray diffraction to confirm spatial arrangement .
- Isotopic labeling: Introduce deuterated analogs to distinguish overlapping signals in NMR spectra .
Q. What methodologies are recommended for evaluating the anti-inflammatory potential of this compound?
Answer:
- In-vitro assays: Measure COX-2 inhibition via ELISA or fluorometric kits to assess anti-inflammatory activity .
- In-vivo models: Use carrageenan-induced paw edema in rodents; administer the compound (10–50 mg/kg) and measure edema reduction over 6 hours .
- Structure-activity relationship (SAR): Modify the hydrazide or quinoxaline moieties to enhance potency and selectivity .
Q. How can computational tools aid in predicting the reactivity of this compound?
Answer:
- Molecular docking: Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina to prioritize derivatives for synthesis .
- Reactivity descriptors: Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization .
- MD simulations: Assess stability in aqueous environments (e.g., solubility in ethanol) using GROMACS .
Data Contradiction & Optimization
Q. How should conflicting data on solubility and stability be addressed?
Answer:
- Solubility testing: Use Hansen solubility parameters to identify optimal solvents (e.g., ethanol, DMSO) .
- Stability studies: Conduct accelerated degradation tests under varying pH (2–12) and temperature (25–60°C) to identify decomposition pathways .
- HPLC validation: Quantify degradation products using C18 columns and UV detection at 254 nm .
Q. What strategies improve yield in large-scale synthesis?
Answer:
- Flow chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer during condensation .
- Catalyst screening: Test alternatives to glacial acetic acid (e.g., p-TsOH) for faster reaction kinetics .
- Scale-up adjustments: Optimize solvent volume ratios (e.g., 1:5 solid-to-solvent) to prevent precipitation during reflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
